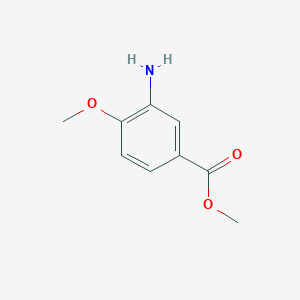

Methyl 3-Amino-4-methoxybenzoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-amino-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDWKLDUBSJEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370516 | |

| Record name | Methyl 3-Amino-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24812-90-6 | |

| Record name | Benzoic acid, 3-amino-4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24812-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-Amino-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-amino-4-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-Amino-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methoxybenzoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring an aromatic ring substituted with amino, methoxy, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules. Understanding its physicochemical properties is paramount for its effective use in research and development, influencing factors such as reaction kinetics, solubility, purification, and biological activity of its derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of key data.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug discovery and development.

Quantitative Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below. It is important to note that while several experimental values are available, some parameters like pKa and logP are primarily based on predictive models.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |

| Appearance | White to Gray to Brown powder/crystal | TCI Chemicals |

| Melting Point | 82-87 °C | --INVALID-LINK-- |

| Boiling Point | 183 °C at 15 mmHg | ChemBK |

| Solubility | Soluble in Methanol. | ChemBK |

| Predicted pKa | 3.39 ± 0.10 | ChemBK |

| Predicted XlogP | 1.1 | --INVALID-LINK-- |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic behavior. The shake-flask method is the gold standard for its experimental determination.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glassware (separatory funnels, volumetric flasks, pipettes)

-

Analytical balance

-

Shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solvents: Mix n-octanol and water in a large container and shake vigorously for 24 hours. Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

-

Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the n-octanol phase.

-

Partitioning: In a separatory funnel, add a known volume of the n-octanol stock solution and a known volume of the water phase.

-

Equilibration: Shake the separatory funnel for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical technique (UV-Vis spectrophotometry or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The logP is the logarithm of this value.

P = [Concentration in Octanol] / [Concentration in Water] logP = log10(P)

Determination of pKa by Spectrophotometry

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined. UV-Vis spectrophotometry can be used to determine the pKa by measuring the change in absorbance at a specific wavelength as a function of pH.

Materials:

-

This compound

-

A series of buffer solutions with known pH values covering the expected pKa range.

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment.

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Wavelength Selection: Dissolve the compound in a highly acidic solution (e.g., 0.1 M HCl) where it exists predominantly in its protonated form, and in a highly basic solution (e.g., 0.1 M NaOH) where it is in its neutral form. Scan the UV-Vis spectrum for both solutions to identify the wavelength of maximum absorbance difference.

-

Sample Preparation: Prepare a series of solutions of this compound at a constant concentration in the different buffer solutions of known pH.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength.

-

Data Analysis: The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used:

pKa = pH + log([A⁻]/[HA])

Where [A⁻] is the concentration of the deprotonated form and [HA] is the concentration of the protonated form. The ratio of these can be determined from the absorbance values.

Visualizations

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Plausible Synthesis Route

This compound can be synthesized through a multi-step process starting from 4-hydroxybenzoic acid. The following diagram outlines a plausible synthetic pathway.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, a compound of significant interest to researchers in medicinal chemistry and materials science. The presented data, compiled from various reliable sources, offers a solid foundation for its application in synthesis and drug development. The detailed experimental protocols for determining key parameters like logP and pKa are intended to aid in the generation of precise and reproducible data. The visualizations of the experimental workflow and a plausible synthesis route further enhance the practical utility of this guide for the target audience. While predicted values for some properties are provided, it is recommended that experimental determination be carried out for applications where high accuracy is critical.

An In-depth Technical Guide to Methyl 3-Amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-Amino-4-methoxybenzoate (CAS No. 24812-90-6), a key intermediate in organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, spectroscopic data, and its significant applications, particularly in the synthesis of targeted cancer therapies.

Chemical Identity and Structure

This compound is an aromatic compound containing both an amine and a methyl ester functional group.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Amino-p-anisic Acid Methyl Ester, 3-Amino-4-methoxybenzoic Acid Methyl Ester, Methyl 3-Amino-p-anisate[2]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 181.19 g/mol | [1][3] |

| Appearance | White to Gray to Brown powder/crystal | [2][3] |

| Melting Point | 82-87 °C | [3] |

| Boiling Point | 183 °C at 15 mmHg | [3] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water. | [3] |

| Flash Point | 169.9 °C | [3] |

| Refractive Index | 1.55 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| Mass Spec (GC-MS) | m/z Top Peak: 181, 2nd Highest: 166, 3rd Highest: 150 |

| IR | Spectrum available |

Note: Detailed spectra can be accessed through chemical databases such as PubChem (CID 2734814) and ChemicalBook.[1][4]

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its primary application lies in the preparation of active pharmaceutical ingredients (APIs), particularly in oncology.

It is a key building block for the synthesis of several tyrosine kinase inhibitors, which are a class of targeted cancer therapies. Additionally, it serves as a precursor for compounds that target other significant signaling pathways implicated in cancer.

Experimental Protocols

The following are representative experimental protocols involving this compound and related compounds.

Protocol 1: Synthesis of Gefitinib (Illustrative with a related starting material)

This protocol describes the synthesis of the anti-cancer drug Gefitinib, starting from a structurally related compound, Methyl 3-hydroxy-4-methoxybenzoate. This illustrates the utility of substituted benzoates in multi-step pharmaceutical synthesis.

-

Alkylation: A mixture of methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated.[5]

-

Nitration: The product from the previous step is nitrated using nitric acid in a mixture of acetic acid and acetic anhydride.[5]

-

Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid.[5]

-

Cyclization and further steps: The resulting amine undergoes cyclization and subsequent reactions to yield Gefitinib.[5]

Caption: Synthetic workflow for Gefitinib.

Signaling Pathways

This compound is a precursor to inhibitors of key signaling pathways in cancer biology.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Inhibitors like Imatinib and Nilotinib, synthesized using precursors derived from this compound, target this pathway.

Caption: Simplified Bcr-Abl signaling pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial in embryonic development and can be aberrantly activated in some cancers. This compound is used to synthesize inhibitors of this pathway.

Caption: Overview of the Hedgehog signaling pathway.

Safety Information

This compound is harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[3]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies. Its versatile structure allows for the creation of complex molecules that can modulate key biological pathways. This guide provides essential technical information to support researchers and developers in leveraging the full potential of this compound in their work.

References

An In-depth Technical Guide on the Solubility of Methyl 3-Amino-4-methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Methyl 3-Amino-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive experimental framework to enable researchers to determine the solubility of this compound in various organic solvents. The methodologies described are based on established principles for solubility determination.

Introduction to this compound

This compound (CAS No: 24812-90-6) is a substituted aromatic ester. Its molecular structure, featuring both an amino group and a methoxy group, influences its polarity and, consequently, its solubility in different organic solvents. Understanding its solubility is critical for various applications, including reaction chemistry, purification, and formulation development.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₁NO₃

-

Molecular Weight: 181.19 g/mol

Solubility Data

While specific quantitative solubility data for this compound is not widely published, qualitative assessments are available. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Molar Solubility (mol/L at 25°C) |

| Ethanol | Soluble[1] | Data to be determined | Data to be determined |

| Methanol | Soluble | Data to be determined | Data to be determined |

| Chloroform | Soluble[1] | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Data to be determined | Data to be determined |

| Ethyl Acetate (10%) | Soluble | Data to be determined | Data to be determined |

| Water | Slightly Soluble[1] | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in an organic solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve is essential for accurate quantification.

-

3.3. Analytical Method Development (Example: UV-Vis Spectrophotometry)

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations in the solvent of interest. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear equation will be used to determine the concentration of the unknown samples.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General experimental workflow for solubility determination.

Synthesis Pathway Overview

This compound is a valuable intermediate in organic synthesis. The diagram below outlines a common synthetic route.

Caption: Fischer esterification synthesis of the target compound.

This guide provides the necessary framework for researchers to confidently determine the solubility of this compound in various organic solvents, a critical parameter for its effective use in research and development.

References

Technical Guide: Physicochemical Characterization of Methyl 3-Amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of Methyl 3-Amino-4-methoxybenzoate (CAS No: 27509-08-4). This document outlines the experimentally determined values for these properties and furnishes detailed, standardized protocols for their verification in a laboratory setting. The included workflows and methodologies are intended to support researchers in the fields of medicinal chemistry, materials science, and drug development in ensuring the identity and purity of this compound.

Core Physical Properties

This compound is a solid at room temperature. Its key physical properties, the melting and boiling points, are summarized in the table below. These values are critical for the identification, purification, and handling of the substance in a research and development context.

| Physical Property | Value | Notes |

| Melting Point | 82-87 °C | A range is reported, which is common for organic compounds. Purer substances typically have a narrower melting range. |

| Boiling Point | 183 °C | Measured at a reduced pressure of 15 mmHg. |

Experimental Protocols for Physical Characterization

Accurate determination of melting and boiling points is fundamental for verifying the purity and identity of a chemical compound. Below are detailed, standardized laboratory protocols for these measurements.

A. Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound. This can be performed using a Thiele tube apparatus or a modern digital melting point apparatus.

1. Using a Thiele Tube:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm. The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube.

-

Measurement: The side arm of the Thiele tube is gently heated. The convection currents in the oil ensure uniform heating. The temperature is increased at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

2. Using a Digital Melting Point Apparatus:

-

Sample Preparation: The capillary tube is prepared in the same manner as for the Thiele tube method.

-

Apparatus Setup: The prepared capillary tube is inserted into the heating block of the apparatus.

-

Measurement: The starting temperature, ending temperature, and ramp rate (heating rate) are programmed into the device. For an accurate measurement, a slow ramp rate of 1-2 °C per minute near the expected melting point is recommended.

-

Data Recording: The apparatus will automatically detect and record the melting range, which can also be visually confirmed through the eyepiece.

B. Boiling Point Determination: Micro Boiling Point Method

Given that the boiling point of this compound is provided at reduced pressure, this micro-method is suitable for determining the boiling point of small quantities of liquid, and can be adapted for vacuum conditions if necessary.

-

Sample Preparation: A few drops of the substance (if in liquid form, or melted if solid) are placed into a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. This is then placed in a heating bath, such as a Thiele tube or a beaker of heating oil.

-

Measurement: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heating is then stopped.

-

Data Recording: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the ambient pressure. For determination at reduced pressure, the entire apparatus would be enclosed in a system connected to a vacuum pump and a manometer.

Experimental and Logical Workflows

To ensure accurate and reproducible data, a systematic workflow should be followed for the physical characterization of a chemical sample like this compound.

Caption: Workflow for the physical characterization of a chemical compound.

This logical diagram illustrates the systematic process for the physical characterization of a compound. The process begins with sample preparation, followed by parallel determination of its melting and boiling points, and concludes with data analysis to confirm the substance's identity and purity.

Spectroscopic Analysis of Methyl 3-Amino-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-Amino-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ).[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Note: While search results confirm the existence of ¹H NMR spectra for this compound, specific chemical shifts, multiplicities, and coupling constants were not detailed.[1][2] A typical spectrum would be acquired on a 300 or 400 MHz instrument in a deuterated solvent like CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: The availability of ¹³C NMR spectra is confirmed in public databases.[1] However, specific peak assignments were not found in the provided search results.

Table 3: Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Functional Group Assignment |

| Data not explicitly available in search results |

Note: IR spectra for this compound have been recorded, typically using a KBr wafer technique.[1] The spectrum would be expected to show characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (ester), and C-O stretches.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 181 | Molecular Ion [M]⁺ |

| 166 | [M - CH₃]⁺ |

| 150 | [M - OCH₃]⁺ |

Note: The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3] Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Sample Loading: The final sample height in the NMR tube should be approximately 4-5 cm.[3]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shimming: The magnetic field homogeneity is optimized to improve spectral resolution. This can be an automated or manual process.[3]

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to its lower natural abundance.[5]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied as needed. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the solid sample in an agate mortar and pestle.

-

Add a small amount of dry KBr powder and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Alternative Sample Preparation (Thin Film):

-

Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (typically coupled with a gas chromatograph, GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduction into the Mass Spectrometer: The sample is introduced into the instrument, often via a GC, which separates the components of a mixture before they enter the mass spectrometer.[8]

-

Ionization: In the ion source, the sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).[9][10]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[10] A magnetic field deflects the ions, and the degree of deflection is dependent on their m/z.

-

Detection: A detector records the abundance of ions at each m/z value.[10]

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and other peaks represent fragments of the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C9H11NO3 | CID 2734814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(24812-90-6) 1H NMR spectrum [chemicalbook.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

biological activity of Methyl 3-Amino-4-methoxybenzoate derivatives

An In-depth Technical Guide on the Biological Activity of Methyl 3-Amino-4-methoxybenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. As analogs of aminobenzoic acid, these compounds are being explored for a variety of therapeutic applications, leveraging their structural similarities to biologically active molecules. This guide provides a comprehensive overview of the reported biological activities of aminobenzoic acid derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. Due to a scarcity of publicly available research focused specifically on a broad range of this compound derivatives, this guide draws upon data from structurally related aminobenzoic acid analogs to provide insights into their potential biological activities and mechanisms of action.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various aminobenzoic acid derivatives, providing a comparative analysis of their efficacy.

Table 1: Anticancer Activity of Aminobenzoic Acid Derivatives

| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference Compound | Reference IC₅₀ (µM) |

| Schiff Bases of p-Aminobenzoic Acid | HepG2 | ≥ 15.0[1][2] | Tamoxifen | 19.6[1] |

| Benzamide Derivatives of p-Aminobenzoic Acid | MCF7 | 28.3 ± 5.1[3] | Doxorubicin | Not Specified |

| Benzamide Derivatives of p-Aminobenzoic Acid | HCT-116 | 5.8 ± 0.24 to 21.3 ± 4.1[3] | Doxorubicin / 5-Fluorouracil | Not Specified |

| Alkyl Derivatives of 4-Aminobenzoic Acid | NCI-H460 | 15.59 - 20.04[4] | Cisplatin | 21.00[4] |

Table 2: Antimicrobial Activity of Aminobenzoic Acid Derivatives

| Compound Class | Microorganism | Activity (MIC in µM) | Reference Compound |

| Schiff Bases of p-Aminobenzoic Acid | Staphylococcus aureus (MRSA) | from 15.62[1][2] | Not Specified |

| Schiff Bases of p-Aminobenzoic Acid | Mycobacterium spp. | ≥ 62.5[1][2] | Not Specified |

| Schiff Bases of p-Aminobenzoic Acid | Fungal strains | ≥ 7.81[1][2][3] | Not Specified |

| Schiff Bases of p-Aminobenzoic Acid (Compound 11) | Bacillus subtilis | 2.11 | Norfloxacin |

| Esters and Amides of p-Aminobenzoic Acid | Various Bacteria & Candida albicans | Zone of inhibition reported[5] | Not Specified |

Table 3: Anti-inflammatory Activity of Aminobenzoic Acid Derivatives

| Compound Class | Assay | Activity | Reference Compound |

| 2-Amino Benzoic Acid Derivatives | Carrageenan-induced paw edema | Potent activity reported | Aspirin, Phenylbutazone |

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Make serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound.

Materials:

-

Bacterial and/or fungal strains

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile broth (e.g., Tryptic Soy Broth, Nutrient Broth)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tips

-

Test compound solutions at various concentrations

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a fresh overnight culture of the test microorganism in a suitable broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.

-

Evenly swab the entire surface of the agar plate to create a uniform lawn of the microorganism.

-

-

Well Preparation and Compound Addition:

-

Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

-

Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into each well.

-

Add the positive and negative controls to separate wells on the same plate.

-

-

Incubation:

-

Allow the plates to stand for about 30 minutes to permit diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound suspension/solution

-

Positive control (e.g., Indomethacin, Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

-

-

Compound Administration:

-

Administer the test compound or positive control orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The vehicle control group receives only the vehicle.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

-

A significant reduction in paw volume in the test group compared to the control group indicates anti-inflammatory activity.

-

Signaling Pathways and Mechanisms of Action

Based on the biological activities of related aminobenzoic acid derivatives, several signaling pathways are likely targets for this compound derivatives.

Anticancer Activity: Potential EGFR Signaling Pathway Inhibition

Derivatives of aminobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Unlocking the Therapeutic Potential: A Technical Guide to Methyl 3-Amino-4-methoxybenzoate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methoxybenzoate is a versatile, substituted aromatic scaffold that has emerged as a valuable starting material in medicinal chemistry. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a benzene ring provides a rich platform for chemical modification, enabling the synthesis of a diverse array of bioactive molecules. While its most prominent role to date has been as a key intermediate in the synthesis of targeted cancer therapeutics, particularly tyrosine kinase inhibitors, its potential extends to other critical areas of drug discovery, including neuroprotection, anti-inflammatory, and antimicrobial applications. This technical guide provides an in-depth exploration of the potential applications of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing important biological pathways and experimental workflows.

Chemical Properties and Reactivity

This compound, with the molecular formula C₉H₁₁NO₃, possesses a molecular weight of 181.19 g/mol .[1] The presence of an aniline-like amino group and a methyl ester provides two primary sites for chemical derivatization. The amino group can readily undergo acylation, alkylation, and arylation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The electron-donating nature of the amino and methoxy groups activates the aromatic ring towards electrophilic substitution, allowing for further structural modifications.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2840-26-8 | [2] |

| Appearance | White to light yellow crystal powder | [2] |

Applications in Targeted Cancer Therapy

The most well-documented application of this compound is as a crucial building block in the synthesis of several clinically important tyrosine kinase inhibitors (TKIs).

Bcr-Abl Tyrosine Kinase Inhibitors

Derivatives of this compound form the core of inhibitors targeting the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML). These inhibitors function by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative and anti-apoptotic signaling cascade.

Bcr-Abl Signaling Pathway and Inhibition.

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[3] Aberrant activation of this pathway is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[4][5] Small molecule inhibitors targeting key components of the Hh pathway, such as the Smoothened (SMO) receptor, have shown therapeutic promise.[6] The aminobenzoate scaffold is a viable starting point for the development of such inhibitors.

Hedgehog Signaling Pathway and Inhibition.

Potential Applications in Other Therapeutic Areas

The structural features of this compound and its derivatives suggest their potential utility in a range of other therapeutic areas.

Neuroprotective Agents

Derivatives of p-aminobenzoic acid (PABA) have shown promise as neuroprotective agents.[7] The mechanism of action is thought to involve the modulation of neurotransmitter systems and the protection against oxidative stress.[7] While specific data for this compound derivatives is limited, the general class of aminobenzoic acids represents a promising starting point for the development of novel neurotherapeutics.

Anti-inflammatory Agents

The anti-inflammatory potential of aminobenzoic acid derivatives is an area of active investigation. Some derivatives of 3-methoxy-4-methylbenzoic acid have been explored as precursors for anti-inflammatory and analgesic drug molecules.[8] The mechanism may involve the inhibition of inflammatory mediators or the modulation of immune cell function.

Antimicrobial Agents

Schiff bases derived from p-aminobenzoic acid have demonstrated significant antibacterial and antifungal activity.[9] The derivatization of the amino group can lead to compounds with potent and broad-spectrum antimicrobial properties.[10]

Table of Biological Activities of Aminobenzoic Acid Derivatives

| Compound Class | Therapeutic Area | Target/Mechanism | Activity (IC₅₀/MIC) | Reference |

| PABA-derived Schiff bases | Antibacterial | Methicillin-resistant Staphylococcus aureus | MIC from 15.62 µM | [9][10] |

| PABA-derived Schiff bases | Antifungal | Broad-spectrum | MIC ≥ 7.81 µM | [9][10] |

| PABA-derived Schiff bases | Cytotoxic | HepG2 cancer cell line | IC₅₀ ≥ 15.0 µM | [9][10] |

Experimental Protocols

Bcr-Abl Kinase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.[11][12]

Workflow for Bcr-Abl Kinase Inhibition Assay.

Methodology:

-

Reagents: Recombinant Bcr-Abl enzyme, synthetic peptide substrate (e.g., Abltide), ATP, test compound, and assay buffer.[11]

-

Procedure:

-

Incubate the Bcr-Abl enzyme with varying concentrations of the test compound in a microplate well.[11]

-

Initiate the kinase reaction by adding the peptide substrate and ATP.[11]

-

Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).[11]

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).[11]

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[11]

Hedgehog Signaling Pathway Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the Hedgehog signaling pathway in a cellular context, often using a reporter gene assay.[13][14]

Workflow for Hedgehog Signaling Inhibition Assay.

Methodology:

-

Cell Line: Utilize a cell line (e.g., C3H10T1/2) stably transfected with a Gli-responsive luciferase reporter construct.[13]

-

Procedure:

-

Seed the reporter cells in a microplate.

-

Treat the cells with various concentrations of the test compound in the presence of a Hedgehog pathway agonist (e.g., Sonic hedgehog protein, Shh).[13]

-

Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 24-48 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.[13]

-

-

Data Analysis: Determine the percentage of inhibition of luciferase activity for each compound concentration compared to the agonist-only control. Calculate the IC₅₀ value from the dose-response curve.

Neuroprotection Assay (In Vitro)

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.[15][16]

Methodology:

-

Cell Culture: Use primary neuronal cultures (e.g., cortical neurons) or a neuronal cell line.[16]

-

Procedure:

-

Plate the neuronal cells and allow them to adhere and differentiate.

-

Pre-treat the cells with different concentrations of the test compound.

-

Induce neuronal damage by exposing the cells to a neurotoxin (e.g., glutamate, hydrogen peroxide).[17]

-

After an incubation period, assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.[17]

-

-

Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to cells treated with the neurotoxin alone. Calculate the percentage of neuroprotection.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its established role in the creation of targeted cancer therapies, such as Bcr-Abl and potential Hedgehog signaling inhibitors, highlights its significance. Furthermore, the broader therapeutic potential of the aminobenzoic acid scaffold in neuroprotection, anti-inflammatory, and antimicrobial applications suggests that this compound and its derivatives are poised for further exploration. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for the discovery of novel therapeutic agents for a wide range of diseases. The protocols and data presented in this guide offer a foundational resource for researchers in drug discovery and development to unlock the full therapeutic potential of this important chemical entity.

References

- 1. This compound | C9H11NO3 | CID 2734814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-methoxybenzoic acid | 2840-26-8 [chemicalbook.com]

- 3. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 5. Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 7. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 8. srinichem.com [srinichem.com]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 17. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-Amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methoxybenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other biologically active molecules. Its structure, featuring amino and ester functional groups on a substituted benzene ring, allows for diverse chemical modifications. This document provides detailed protocols for the synthesis of this compound from 3-amino-4-methoxybenzoic acid via two reliable and efficient methods: a classic Fischer esterification using a strong acid catalyst and a high-yield procedure employing thionyl chloride.

Chemical Properties and Data

Quantitative data for the starting material and the final product are summarized in the table below for easy reference.

| Property | 3-Amino-4-methoxybenzoic Acid (Starting Material) | This compound (Product) |

| CAS Number | 2840-26-8[1][2][3][4][5] | 24812-90-6 |

| Molecular Formula | C₈H₉NO₃[2][3][5] | C₉H₁₁NO₃[6] |

| Molecular Weight | 167.16 g/mol [3][5] | 181.19 g/mol [6] |

| Appearance | White to light yellow crystalline powder[1][3] | Solid |

| Melting Point | 208-210 °C[1][2][3] | 82-87 °C |

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The choice of method may depend on reagent availability, desired reaction scale, and equipment.

Method 1: Fischer Esterification using Sulfuric Acid

This is a classic acid-catalyzed esterification that employs a strong acid, such as sulfuric acid, to catalyze the reaction between the carboxylic acid and methanol.[7][8][9] To drive the equilibrium towards the product, a large excess of methanol is typically used.[10]

Materials and Reagents:

-

3-Amino-4-methoxybenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous methanol (approximately 25-30 mL per gram of carboxylic acid).

-

Acid Addition: Cool the solution in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise to the stirred solution. The amino group on the starting material will react with the acid, so a stoichiometric amount of acid is often necessary.[10]

-

Reflux: Remove the ice bath and heat the mixture to reflux (approximately 65 °C for methanol) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Neutralization: Carefully pour the residue into a beaker containing ice water. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Method 2: Esterification using Thionyl Chloride in Methanol

This method generally provides high yields and is a common alternative for this type of transformation.[11] Thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which acts as the catalyst.

Materials and Reagents:

-

3-Amino-4-methoxybenzoic acid

-

Anhydrous methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser and a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per gram of acid).[11]

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.0-2.2 eq) dropwise to the stirred solution while maintaining the temperature below 10 °C.[12]

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours.[11] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.[11]

-

Neutralization: Carefully add the residue to ice water and neutralize the solution to a pH of approximately 7.5 with a saturated aqueous solution of sodium bicarbonate.[12]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the product.

-

Purification: The crude product can be purified by recrystallization if necessary.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship Diagrams

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the Fischer esterification of 3-amino-4-methoxybenzoic acid.

Caption: Key mechanistic steps of Fischer Esterification.

References

- 1. 3-Amino-4-methoxybenzoic acid | 2840-26-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Amino-4-methoxybenzoic acid CAS#: 2840-26-8 [m.chemicalbook.com]

- 4. B20669.06 [thermofisher.com]

- 5. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C9H11NO3 | CID 2734814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]

- 9. asm.org [asm.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis of Methyl 3-Amino-4-methoxybenzoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-Amino-4-methoxybenzoate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the classic Fischer esterification of 3-Amino-4-methoxybenzoic acid using methanol as both the reagent and solvent, with sulfuric acid as a catalyst. This application note includes a step-by-step experimental procedure, characterization data, and a graphical representation of the workflow.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and biologically active molecules. Its structure, featuring amino and methoxy functionalities on a benzene ring, allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. The Fischer esterification is a straightforward and widely used method for the preparation of esters from carboxylic acids and alcohols, driven by an acid catalyst. This protocol outlines a reliable and reproducible method for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-4-methoxybenzoic acid | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Reagents | ||

| Methanol (reagent and solvent) | Anhydrous | |

| Sulfuric Acid (catalyst) | Concentrated (98%) | |

| Product | This compound | |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White to off-white or beige crystalline powder | [2] |

| Melting Point | 82-87 °C | [3] |

| Purity (typical) | >97% | [3] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C) | [4] |

| Reaction Time | 4-6 hours | [5] |

| Work-up & Purification | ||

| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | [2] |

| Extraction Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂) | [2] |

| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | [2] |

Experimental Protocol

Materials:

-

3-Amino-4-methoxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-4-methoxybenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per gram of carboxylic acid).[5]

-

Acid Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise.[4] An exothermic reaction may occur.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.[4] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization: Carefully pour the concentrated residue into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid.[2] Be cautious as carbon dioxide gas will evolve.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[2]

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[6]

Signaling Pathways

There is no readily available information in the public domain regarding specific signaling pathways modulated by this compound. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and research purposes.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: High-Yield Synthesis of Methyl 3-Amino-4-methoxybenzoate using Thionyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-amino-4-methoxybenzoate is a valuable intermediate in medicinal chemistry and drug development, serving as a key building block for various pharmaceutical compounds. This document outlines a high-yield, reliable, and scalable protocol for the synthesis of this compound via the esterification of 3-Amino-4-methoxybenzoic acid. The described method utilizes thionyl chloride (SOCl₂) in methanol, which offers significant advantages, including high conversion rates and simplified reaction conditions.

The reaction proceeds through an acid-catalyzed esterification mechanism. Thionyl chloride reacts in situ with the methanol solvent to generate hydrochloric acid (HCl), which acts as the catalyst for the esterification of the carboxylic acid.[1] This method avoids the direct use of corrosive gaseous HCl while ensuring anhydrous conditions that favor product formation.

Reaction Scheme

The overall reaction is as follows:

-

Starting Material: 3-Amino-4-methoxybenzoic acid

-

Reagents: Thionyl chloride (SOCl₂), Methanol (MeOH)

-

Product: this compound

Experimental Protocol

This protocol is adapted from established procedures for the esterification of similar aromatic carboxylic acids.[2][3]

Materials:

-

3-Amino-4-methoxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Amino-4-methoxybenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per gram of acid).

-

Addition of Thionyl Chloride: Cool the solution in an ice bath to 0-5 °C. While maintaining this temperature, slowly add thionyl chloride (2.0-2.2 eq) dropwise using a dropping funnel over 15-20 minutes.[2] Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C). Allow the reaction to proceed for 4-6 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol.[4] c. Carefully add the resulting residue to ice water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid to a pH of ~7.5.[2] d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers and wash sequentially with water and then with a saturated brine solution.[2]

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an off-white or beige solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain high-purity this compound.[2]

Data Presentation

Table 1: Reaction Parameters and Yields for Thionyl Chloride-Mediated Esterification.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-4-methoxybenzoic acid | - |

| Thionyl Chloride (eq.) | 2.0 - 2.2 | [2] |

| Solvent | Anhydrous Methanol | [2] |

| Temperature | 0-5 °C (addition), then Reflux (65-70 °C) | [2] |

| Reaction Time | 4 - 12 hours | [2][3] |

| Reported Yield | >90% | [3] |

Table 2: Typical Analytical Data for this compound.

| Analysis | Expected Result |

| Appearance | Off-white to beige solid/powder |

| Melting Point | 118-122 °C |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| ¹H NMR | Consistent with product structure |

| HPLC Purity | >98% (after purification) |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

Caption: In situ catalyst generation and esterification mechanism.

References

purification of crude Methyl 3-Amino-4-methoxybenzoate by recrystallization

Application Notes and Protocols

Topic: Purification of Crude Methyl 3-Amino-4-methoxybenzoate by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The purity of this compound is crucial for the success of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of crude this compound by recrystallization, offering a reliable method to obtain a high-purity product.

Data Presentation

The efficiency of the recrystallization process can be evaluated by the yield of the purified product and the improvement in its purity. The following tables summarize typical quantitative data for the recrystallization of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol [1] |

| Appearance | Colorless to pale yellow crystalline solid[2] |

| Melting Point | 82-87 °C |

| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water[2] |

Table 2: Representative Recrystallization Efficiency

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |

| Purity (by HPLC) | ~95% | >99% |

| Appearance | Light brown to yellow powder | White to off-white crystalline solid |

| Recovery Yield | N/A | 85-95% |

Note: The data presented in Table 2 are representative values for a typical recrystallization of a substituted aminobenzoate and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols